molecular formula C25H26N2O5S B2999032 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-72-8

2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2999032
CAS No.: 898447-72-8
M. Wt: 466.55
InChI Key: OJMJWUHDZCALQJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline-benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a benzamide group. Key structural features include:

  • Benzamide moiety: 2,4-Dimethoxy substitution on the benzene ring, enhancing electron-donating properties and influencing binding interactions.
  • Tetrahydroquinoline core: A partially saturated heterocyclic system with a tosyl (p-toluenesulfonyl) group at the 1-position. The sulfonyl group introduces strong electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-6-11-21(12-7-17)33(29,30)27-14-4-5-18-8-9-19(15-23(18)27)26-25(28)22-13-10-20(31-2)16-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJWUHDZCALQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O5_5S with a molecular weight of 466.6 g/mol. The compound features a tetrahydroquinoline core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC25_{25}H26_{26}N2_2O5_5S
Molecular Weight466.6 g/mol
CAS Number898447-72-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Tosylation : The tetrahydroquinoline intermediate is tosylated using tosyl chloride in the presence of a base.
  • Coupling with Benzamide : The tosylated intermediate is then coupled with 3,5-dimethoxybenzoyl chloride to form the final product.

Anticancer Activity

Research has demonstrated that compounds derived from tetrahydroquinolines exhibit promising anticancer properties. In particular, this compound has shown significant cytotoxic activity against various cancer cell lines.

In Vitro Studies : A study evaluated the compound's activity against several cancer cell lines including H460 (lung carcinoma), DU145 (prostate carcinoma), A431 (skin carcinoma), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma). The results indicated that this compound could inhibit cell growth effectively at concentrations as low as 25 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
H46012.5
DU14515.0
A43110.0
HT-2920.0
MCF718.0

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like caspase-3 .

Case Studies

Several studies have reported on the biological activity of related tetrahydroquinoline derivatives:

  • Study on Structure–Activity Relationship (SAR) : A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity. The incorporation of electron-donating groups significantly enhanced their potency compared to their parent compounds .
  • Comparative Analysis with Cisplatin : In a comparative study against cisplatin—a standard chemotherapy drug—certain derivatives exhibited superior cytotoxicity against specific cancer cell lines such as MDA-MB-231 and HT-29 .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs, focusing on substituent variations and their impacts:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity / Notes
Target Compound : 2,4-Dimethoxy-N-(1-Tosyl-1,2,3,4-THQ-7-yl)Benzamide C₃₀H₃₁N₂O₅S* ~555.6 2,4-Dimethoxy (benzamide); Tosyl (1-position THQ) N/A Hypothesized CA inhibition due to sulfonyl group
G511-0318 () C₂₂H₂₆N₂O₄ 394.45 2,3-Dimethoxy (benzamide); 2-Methylpropanoyl (1-position THQ) N/A Screening compound; higher lipophilicity (LogP ~4.7)
Compound 21 () C₂₄H₂₃N₃O₂ 385.46 2-((2,3-Dimethylphenyl)amino)benzamide; Oxo (2-position THQ) 220–221 CA inhibitor (IC₅₀ for CA II: 12.3 nM)
4-(tert-Butyl)-N-(1-Isobutyryl-THQ-7-yl)Benzamide () C₂₄H₃₀N₂O₂ 378.51 tert-Butyl (benzamide); Isobutyryl (1-position THQ) N/A Acute oral toxicity (Category 4); skin/eye irritant
3,5-Dimethoxy-N-[1-(Thiophene-2-carbonyl)-THQ-7-yl]Benzamide () C₂₃H₂₂N₂O₄S 422.50 3,5-Dimethoxy (benzamide); Thiophene-2-carbonyl (1-position THQ) N/A High lipophilicity (LogP 4.75)
3,4-Difluoro-N-(1-Propanoyl-THQ-7-yl)Benzamide () C₁₉H₁₈F₂N₂O₂ 344.36 3,4-Difluoro (benzamide); Propanoyl (1-position THQ) N/A Fluorine substituents enhance metabolic stability

*Estimated based on structural similarity.

Key Trends in Physicochemical Properties

Melting Points :

  • Compounds with polar substituents (e.g., sulfonyl in the target compound) exhibit higher melting points due to stronger intermolecular forces. For example, Compound 23 () with a carboxylic acid group melts >300°C .
  • Bulky groups (e.g., tert-butyl in ’s compound) reduce crystallinity, though specific data are lacking .

Thiophene-containing derivatives () show higher LogP (~4.75), favoring membrane permeability .

Toxicity Profiles :

  • Sulfonyl and acyl groups correlate with irritation hazards (e.g., ’s compound is classified for skin/eye irritation) .
  • Fluorinated analogs () may offer improved safety due to metabolic stability .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield (%)Reference
1Tetrahydroquinoline formationAcetic acid, 80°C, 12 h60–75
2TosylationTsCl, DMAP, DCM, 0°C → RT85–90
3Amide couplingDCC, DMAP, THF, reflux, 24 h70–80

Q. Table 2. Safety Data for Handling

HazardPrecautionary MeasureReference
Skin irritation (H315)Nitrile gloves, immediate washing
Respiratory irritation (H335)Fume hood, N95 mask
Environmental toxicityAvoid aqueous disposal

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